molecular formula C15H22N2O B3827068 (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one

(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one

Cat. No.: B3827068
M. Wt: 246.35 g/mol
InChI Key: XNAYAAXLGQZYIM-GRYQQDKKSA-N
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Description

The compound (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes multiple dimethylamino groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Dimethylamino Groups:

    Formation of the Ethenylidene Groups: The final steps include the formation of the ethenylidene groups through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ethenylidene groups, converting them into corresponding alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Alkanes derived from the reduction of ethenylidene groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its dimethylamino groups can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug candidate for various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The dimethylamino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and nucleic acids. This binding can modulate the activity of these macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one lies in its combination of dimethylamino groups and ethenylidene groups, which provide a versatile platform for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-16(2)10-5-6-14-8-7-13(12-15(14)18)9-11-17(3)4/h5-6,9-12H,7-8H2,1-4H3/b10-5+,11-9+,14-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAYAAXLGQZYIM-GRYQQDKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C1CCC(=CC1=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C\1/CCC(=CC1=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Reactant of Route 3
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Reactant of Route 4
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Reactant of Route 6
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one

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